![molecular formula C6H13NO B2760049 2-[(Dimethylamino)methyl]prop-2-en-1-ol CAS No. 1896410-32-4](/img/structure/B2760049.png)

2-[(Dimethylamino)methyl]prop-2-en-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

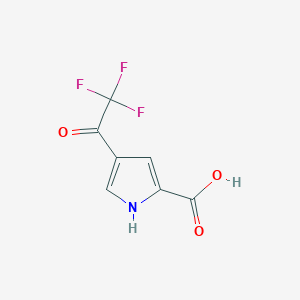

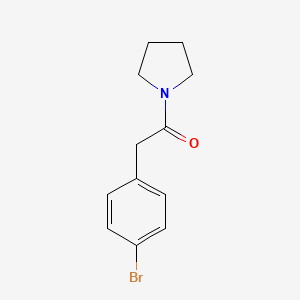

“2-[(Dimethylamino)methyl]prop-2-en-1-ol” is a chemical compound with the CAS Number: 1896410-32-4 . It has a molecular weight of 115.18 . This compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The InChI code for “2-[(Dimethylamino)methyl]prop-2-en-1-ol” is 1S/C6H13NO/c1-6(5-8)4-7(2)3/h8H,1,4-5H2,2-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound “2-[(Dimethylamino)methyl]prop-2-en-1-ol” has a molecular weight of 115.18 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications

Synthesis of Heterocyclic Systems

The compound has been utilized as a precursor in the synthesis of multifunctional heterocyclic systems, demonstrating its role in producing diverse polyfunctional heterocyclic compounds such as pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others. This illustrates its applicability in creating compounds with potential biological activity and material science applications (Pizzioli et al., 1998).

Enantioselective Synthesis

Another significant application includes its use in the enantioselective synthesis of propargylic amines. Through CuBr-catalyzed three-component coupling, chiral propargylamines with excellent enantiomeric excess have been synthesized, highlighting its role in producing optically active compounds, which are crucial in drug development and synthesis of biologically active molecules (Fan & Ma, 2013).

Molecular Structure and Bonding Analysis

Studies have also focused on analyzing the molecular structure and bonding characteristics of related compounds, providing insights into the electronic and spatial configuration that can influence reactivity and interaction with other molecules. Such investigations are foundational in materials science and coordination chemistry for designing new materials and catalysts (Ghorab et al., 2012).

Proton Acceptance and Hydrogen Bonding

The electron-donating effects of the dimethylamino group in related compounds enhance their ability to act as proton acceptors, facilitating the formation of intra- and intermolecular hydrogen bonds. This property is exploited in the synthesis of polymers and complexes with specific structural and functional characteristics, relevant in designing novel materials with unique physical and chemical properties (Pleier et al., 2003).

Catalysis and Organic Transformations

The compound and its derivatives serve as catalysts or key intermediates in organic transformations, including the intramolecular hydroamination of alkenes and alkynes. These applications underscore its utility in facilitating a wide range of chemical reactions, essential for the synthesis of complex organic molecules with potential applications in pharmaceuticals, agrochemicals, and materials science (Meyer et al., 2006).

properties

IUPAC Name |

2-[(dimethylamino)methyl]prop-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(5-8)4-7(2)3/h8H,1,4-5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZZZPTUEAUBPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-3-Methylsulfonylprop-2-enyl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B2759966.png)

amine hydrochloride](/img/structure/B2759968.png)

![N-(4-ethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2759969.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2759974.png)

![ethyl 2-[3-(anilinocarbonyl)-5-chloro-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2759977.png)

![2-[(3,4-dichlorophenyl)sulfanyl]-N,N-diisopropylacetamide](/img/structure/B2759982.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea](/img/structure/B2759983.png)

![5-Methyl-3-[(4-methylbenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2759987.png)